molecular formula C13H14N2 B2353871 N-Ethyl-3-(4-pyridyl)aniline CAS No. 66375-90-4

N-Ethyl-3-(4-pyridyl)aniline

Cat. No. B2353871
CAS RN: 66375-90-4
M. Wt: 198.269
InChI Key: RXSMICOBTGUPLS-UHFFFAOYSA-N
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Description

“N-Ethyl-3-(4-pyridyl)aniline” is a chemical compound with the molecular formula C13H14N2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-3-(4-pyridyl)aniline” is characterized by a pyridine ring attached to an aniline group via an ethyl bridge . The InChI code for this compound is 1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3 .


Physical And Chemical Properties Analysis

“N-Ethyl-3-(4-pyridyl)aniline” is a solid at room temperature . It has a molecular weight of 198.27 . The compound should be stored in a refrigerator .

Scientific Research Applications

2. Organic Binary Solids for NLO Applications Research has been conducted on binary adducts between N-Ethyl-3-(4-pyridyl)aniline and other compounds to explore their application in nonlinear optics (NLO). These adducts are characterized by their melting points and absorption spectra, with a focus on understanding the factors influencing polar crystal formation (Draguta et al., 2015).

3. Corrosion Inhibition Studies N-Ethyl-3-(4-pyridyl)aniline derivatives have been synthesized for examining their role as corrosion inhibitors on mild steel in acidic environments. These studies involve various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, providing insights into the effectiveness of such compounds in corrosion inhibition (Daoud et al., 2014).

4. Knorr's Pyrrole Synthesis N-Ethyl-3-(4-pyridyl)aniline has been used in variants of Knorr's pyrrole synthesis, an important reaction in organic chemistry. This research focuses on the reaction of ethyl 3-bromopyruvate with substituted anilines, shedding light on the unique aspects of this synthesis method (Zhang et al., 2010).

5. Polymerization Catalyst Studies The compound has been incorporated into studies involving iron(II) bis(imino)pyridyl complexes. These complexes, with substituted aniline groups, have been analyzed for their catalytic activity in ethylene polymerization, demonstrating the impact of steric and electronic effects on polymer properties (Guo et al., 2010).

Safety and Hazards

“N-Ethyl-3-(4-pyridyl)aniline” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

N-ethyl-3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSMICOBTGUPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(4-pyridyl)aniline

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